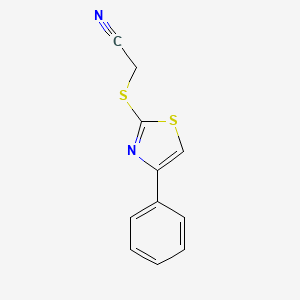

(4-Phenylthiazole-2-ylthio)acetonitrile

Description

Properties

IUPAC Name |

2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S2/c12-6-7-14-11-13-10(8-15-11)9-4-2-1-3-5-9/h1-5,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSIHXVFHUUAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Phenylthiazole-2-ylthio)acetonitrile typically involves the reaction of 4-phenylthiazole-2-thiol with acetonitrile in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(4-Phenylthiazole-2-ylthio)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives, including those containing the (4-Phenylthiazole-2-ylthio)acetonitrile moiety, exhibit significant anticancer properties. A study highlighted the synthesis of novel thiazole derivatives that demonstrated potent antiproliferative activity against various human cancer cell lines such as A549 and HeLa, with some compounds achieving IC50 values as low as 2.01 µM . This suggests that compounds like this compound could be explored further for their potential in cancer therapeutics.

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. A comprehensive evaluation showed that certain thiazole-based compounds exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics . The ability of these compounds to combat multidrug-resistant strains indicates their potential as new antimicrobial agents.

Pain Management

Recent studies have focused on the dual inhibition of fatty acid amide hydrolase and soluble epoxide hydrolase using thiazole-based compounds. These enzymes play critical roles in pain modulation and inflammation. For instance, a compound derived from this compound was evaluated for its ability to alleviate inflammatory pain in animal models, showing promise as a novel analgesic . This highlights the potential for developing new pain management therapies based on this compound.

Materials Science

The compound has also found applications in materials science, particularly as an organic semiconductor. Research into its electrochemical properties has led to its use in the development of novel electronic materials . The synthesis of this compound azo dyes has been explored for their optical and electrical characteristics, indicating potential uses in optoelectronic devices.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their biological activities. Studies have shown that modifications to the thiazole ring can significantly influence the potency and selectivity of these compounds against various biological targets . This information is vital for guiding future synthetic efforts aimed at enhancing the therapeutic efficacy of this compound and its derivatives.

Comprehensive Data Table

Mechanism of Action

The mechanism by which (4-Phenylthiazole-2-ylthio)acetonitrile exerts its effects involves interactions with various molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

(4-Phenylthiazole-2-ylthio)acetonitrile can be compared with other thiazole derivatives, such as:

2-Aminothiazole: Known for its antimicrobial properties.

4-Phenylthiazole: Used in the synthesis of various pharmaceuticals.

Thiazole-4-carboxylic acid: Utilized in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring protons (δ 7.2–8.1 ppm for aromatic protons) and the nitrile carbon (δ ~120 ppm). The thioether (-S-) group can be identified via coupling patterns .

- HPLC : Reverse-phase HPLC with acetonitrile/water mobile phases (e.g., 70:30 v/v) and C18 columns resolves impurities. Central composite design (CCD) optimizes parameters like pH and flow rate for retention time precision .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How can multivariate optimization improve the synthesis and analysis of this compound?

Advanced

Experimental designs like central composite design (CCD) or full factorial design systematically optimize variables:

- Critical factors : For synthesis, factors include temperature, catalyst ratio, and solvent polarity. For HPLC analysis, mobile phase pH and acetonitrile concentration are key .

- Response surface methodology (RSM) : Derringer’s desirability function balances competing outcomes (e.g., maximizing yield while minimizing analysis time) .

Example: A CCD for HPLC might reveal that a pH of 6.5 and 65% acetonitrile maximize peak resolution for the compound and its impurities .

What are the critical safety protocols for handling this compound in laboratory settings?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of vapors, given its flammability (flash point: 12.8°C) and acute toxicity .

- Personal protective equipment (PPE) : Butyl rubber gloves (0.7 mm thickness, >480 min breakthrough time) and flame-resistant lab coats are mandatory .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and strong acids to prevent exothermic reactions .

How does the compound’s stability vary under different storage and experimental conditions?

Q. Advanced

- Thermal stability : Decomposition occurs at ~524°C, but prolonged exposure to temperatures >100°C in solution may degrade the nitrile group .

- Photostability : UV light exposure (e.g., during HPLC-UV analysis) can induce thiazole ring isomerization; amber glassware is advised for light-sensitive experiments .

- Hydrolytic stability : The thioether bond is susceptible to hydrolysis in acidic/alkaline conditions (pH <3 or >10). Stability studies using accelerated degradation (40°C/75% RH) are recommended for pharmaceutical applications .

What strategies address solubility limitations in biological assays?

Q. Advanced

- Co-solvents : Use DMSO (≤10% v/v) to enhance aqueous solubility without denaturing proteins .

- Prodrug derivatization : Replace the nitrile group with hydrolyzable esters (e.g., acetates) to improve bioavailability .

- Micellar systems : Encapsulate the compound in poloxamer surfactants for in vitro cytotoxicity assays .

How can contradictory pharmacological data be resolved across studies?

Q. Advanced

- Assay standardization : Variations in cell lines (e.g., HepG2 vs. MCF-7) or incubation times may explain discrepancies. Replicate studies under harmonized protocols (e.g., CLSI guidelines) .

- Metabolite profiling : LC-MS/MS can identify active metabolites that contribute to observed bioactivity .

- Dose-response reevaluation : EC₅₀ values may shift with solvent choice (e.g., DMSO vs. ethanol) due to solubility differences .

What are emerging applications in medicinal chemistry and material science?

Q. Advanced

- Anticancer agents : The thiazole ring interacts with kinase ATP-binding pockets, while the nitrile group acts as a hydrogen bond acceptor. Structure-activity relationship (SAR) studies explore substitutions at the phenyl group for enhanced selectivity .

- Organic electronics : The compound’s π-conjugated system and electron-withdrawing nitrile group make it a candidate for organic semiconductors. DFT calculations predict charge-transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.